3-Bromocytisine 3-Bromocytisine structure in first source
Brand Name: Vulcanchem
CAS No.: 207390-14-5
VCID: VC0004705
InChI: InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
SMILES: Array
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

3-Bromocytisine

CAS No.: 207390-14-5

Cat. No.: VC0004705

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromocytisine - 207390-14-5

Specification

CAS No. 207390-14-5
Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name (1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Standard InChI Key DWDCLEHDNICBMI-JGVFFNPUSA-N
Isomeric SMILES C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
Canonical SMILES C1C2CNCC1C3=CC=C(C(=O)N3C2)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Bromocytisine is defined by its bicyclic quinolizidine structure, with bromination at the 3-position of the pyridone ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H13BrN2O\text{C}_{11}\text{H}_{13}\text{BrN}_2\text{O}
Molecular Weight269.14 g/mol
Stereochemistry(1R,5S) configuration
SMILESBrC1=CC=C2[C@H]3CNCC@HCN2C1=O
InChI KeyDWDCLEHDNICBMI-JGVFFNPUSA-N

The absolute stereochemistry and planar structure are critical for its receptor-binding specificity, as modifications to the bromine position (e.g., 5-bromocytisine) significantly alter pharmacological activity .

Pharmacological Profile

Receptor Affinity and Selectivity

3-BrCy demonstrates nanomolar potency at α4β2 and α4β4 nAChRs, with marked selectivity over α7 subtypes:

Receptor SubtypeIC₅₀ (nM)EC₅₀ (μM)Source
α4β2 (High Sensitivity)0.300.008
α4β2 (Low Sensitivity)0.280.05
α731.6Not applicable

This 200-fold selectivity for α4β2 over α7 subtypes underpins its utility in studying dopaminergic and locomotor pathways .

Mechanisms of Action

As a partial agonist at α4β2 and full agonist at α7 receptors, 3-BrCy modulates neurotransmitter release:

  • Dopaminergic Pathways: 3-BrCy enhances striatal dopamine release (EC₅₀ = 0.011 μM), facilitating locomotor activation in rodents .

  • Noradrenergic Pathways: In hippocampal slices, it stimulates norepinephrine release (EC₅₀ = 0.22 μM) .

In Vivo Behavioral Effects

Locomotor Activity in Rodents

Acute systemic administration of 3-BrCy (0.1–1.0 mg/kg) induces dose-dependent hyperlocomotion in rats, absent in cytisine or 5-bromocytisine analogs . Key findings:

ParameterEffect of 3-BrCy (1 mg/kg)Mechanism
Locomotor Counts↑ 300% vs. salineBlocked by mecamylamine
Striatal Dopamine↑ 2.5-foldAttenuated by haloperidol
Receptor LocalizationDorsal/ventral striatumChlorisondamine-sensitive

These effects are mediated via α4β2-dependent dopaminergic modulation, highlighting potential relevance to Parkinson’s disease .

Zebrafish Behavioral Models

In the novel tank diving test (NTT), 3-BrCy (10–50 mg/L) reduces bottom dwelling time and freezing while increasing average velocity, indicative of anxiolytic-like activity . Comparative data:

Dose (mg/L)Bottom Time (s)Velocity (cm/s)Freezing (s)
10120 ± 15*4.2 ± 0.3**90 ± 10*
5080 ± 10***5.8 ± 0.4***50 ± 8***
*Control: 200 ± 20 s, 2.5 ± 0.2 cm/s, 150 ± 20 s .

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Routes

3-BrCy is synthesized via electrophilic bromination of cytisine using N\text{N}-bromosuccinimide (NBS) under acidic conditions . Key steps:

  • Protection: Tert-butyldimethylsilyl (TBDMS) protection of the secondary amine.

  • Bromination: Regioselective bromination at the 3-position.

  • Deprotection: Acidic cleavage of TBDMS groups .

SAR Insights

  • Bromine Position: 3-Br enhances α4β2 affinity 100-fold vs. 5-Br .

  • Halogen Effects: Chlorine or iodine at position 3 reduces potency compared to bromine .

Research Applications

Neuropharmacology

  • nAChR Subtype Profiling: 3-BrCy distinguishes high- and low-sensitivity α4β2 isoforms .

  • Dopamine Dysregulation Models: Used to study Parkinson’s and addiction .

Parasitology

N-Benzyl derivatives of 3-BrCy exhibit antihymenolepiatic activity (IC₅₀ = 12 μM vs. Hymenolepis nana), surpassing albendazole .

Future Directions

  • Therapeutic Development: Optimization for α4β2-selective agonists in cognitive disorders.

  • Toxicological Profiling: Chronic exposure studies to assess receptor upregulation .

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